3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1-(4-methylbenzyl)-1H-pyrazole
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Overview
Description
3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1-(4-methylbenzyl)-1H-pyrazole is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1-(4-methylbenzyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with appropriate hydrazine derivatives to form the pyrazole ring. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1-(4-methylbenzyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1-(4-methylbenzyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1-(4-methylbenzyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1-(4-methylbenzyl)-1H-pyrazole stands out due to its unique combination of functional groups and its potential for diverse chemical reactions. Its structure allows for various modifications, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C28H30N2O4 |
---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1-[(4-methylphenyl)methyl]pyrazole |
InChI |
InChI=1S/C28H30N2O4/c1-18-7-9-20(10-8-18)17-30-28(22-12-14-24(32-4)26(16-22)34-6)19(2)27(29-30)21-11-13-23(31-3)25(15-21)33-5/h7-16H,17H2,1-6H3 |
InChI Key |
YFTJXEACWZPANL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=C(C(=N2)C3=CC(=C(C=C3)OC)OC)C)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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